
4-methyl-N-(3-methylbutyl)-5-(5-methyl-3-phenyl-4H-isoxazol-5-yl)-2-thiazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(3-methylbutyl)-5-(5-methyl-3-phenyl-4H-isoxazol-5-yl)-2-thiazolecarboxamide is a member of thiazoles and an aromatic amide.
Scientific Research Applications
Chemical Synthesis and Reactions
Formation of Thiazine Derivatives : The compound plays a role in chemical reactions forming thiazine derivatives, as evidenced by the transformation of similar chemicals in certain conditions (Jenny & Heimgartner, 1989).
Synthesis of Anticancer Compounds : Related compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines, suggesting potential applications in cancer research (Ravinaik et al., 2021).
Isoxazole Derivatives Synthesis : The compound is part of a broader class of chemicals used in synthesizing various isoxazole derivatives, which have diverse applications (Martins et al., 2002).
Biological and Pharmacological Research
Antiproliferative Activities in Cancer : Isoxazole derivatives, similar to the compound , show selective antiproliferative activity against cancer cell lines, indicating potential as cancer therapeutics (Im et al., 2015).
Herbicidal Activities : Similar compounds have been synthesized and tested for herbicidal activities, showing potential applications in agriculture (Hu et al., 2009).
Gene Expression Modulation : Isoxazole derivatives have been studied for their effects on gene expression in cultured cells, indicating potential in gene therapy and understanding cellular mechanisms (Płoszaj et al., 2016).
Corrosion Inhibition : Similar compounds have been investigated for their role as corrosion inhibitors, suggesting applications in material science (Yadav et al., 2013).
properties
Product Name |
4-methyl-N-(3-methylbutyl)-5-(5-methyl-3-phenyl-4H-isoxazol-5-yl)-2-thiazolecarboxamide |
|---|---|
Molecular Formula |
C20H25N3O2S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-methyl-N-(3-methylbutyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C20H25N3O2S/c1-13(2)10-11-21-18(24)19-22-14(3)17(26-19)20(4)12-16(23-25-20)15-8-6-5-7-9-15/h5-9,13H,10-12H2,1-4H3,(H,21,24) |
InChI Key |
SRAYPXCUTOEYLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)NCCC(C)C)C2(CC(=NO2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R,9S,10R,13S,14S,17S)-17-[(2R,3R,5R)-5-(3,3-dimethyloxiran-2-yl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255179.png)
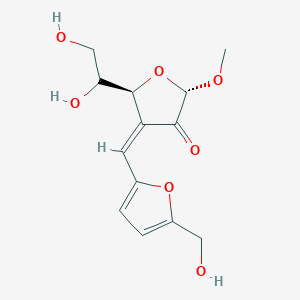


![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1255184.png)
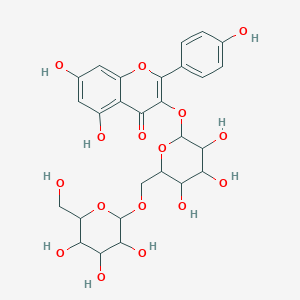
![2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255187.png)
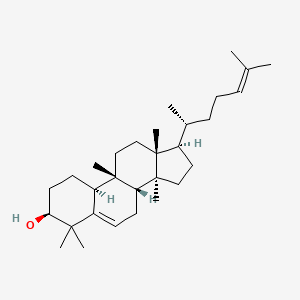
![[14-Acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255191.png)
![[(1R,2S,7R,8aR)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate](/img/structure/B1255193.png)

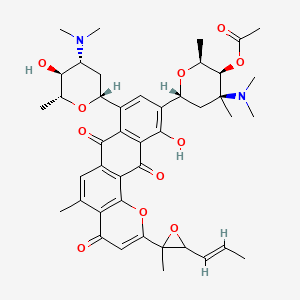
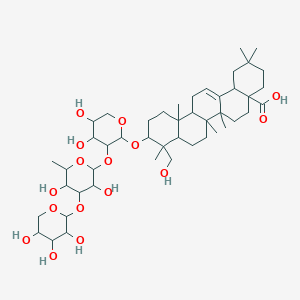
![5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside](/img/structure/B1255202.png)